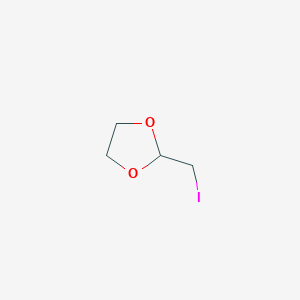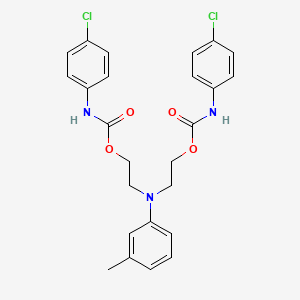
Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a carbanilic acid moiety, a p-chloro substituent, and a (m-tolylimino)diethylene ester group
Vorbereitungsmethoden
The synthesis of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves several steps:
Starting Materials: The synthesis begins with the preparation of carbanilic acid and p-chloroaniline.
Reaction Conditions: The carbanilic acid is reacted with p-chloroaniline under controlled conditions to form the intermediate product.
Formation of Ester: The intermediate is then reacted with (m-tolylimino)diethylene glycol under esterification conditions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The p-chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) can be compared with other similar compounds:
Carbanilic Acid Derivatives: Compounds such as carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) and its analogs have similar structures but differ in their substituents and functional groups.
Ester Compounds: Other ester compounds with different esterifying groups can be compared in terms of their reactivity and applications.
Chloro Substituted Compounds: Compounds with different chloro substituents can be compared to understand the effect of the substituent on the compound’s properties.
The uniqueness of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17683-83-9 |
|---|---|
Molekularformel |
C25H25Cl2N3O4 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
2-[N-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-18-3-2-4-23(17-18)30(13-15-33-24(31)28-21-9-5-19(26)6-10-21)14-16-34-25(32)29-22-11-7-20(27)8-12-22/h2-12,17H,13-16H2,1H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
GYNNUQUGGVRBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
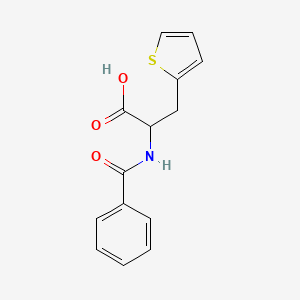

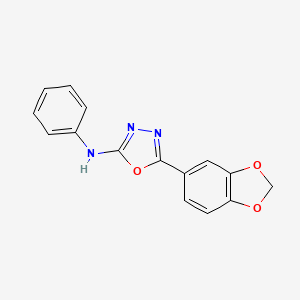
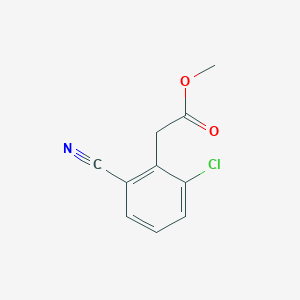
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
